7-Bromo-5-chloro-2-methyl-1,3-benzoxazole

Vue d'ensemble

Description

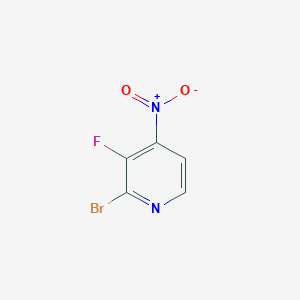

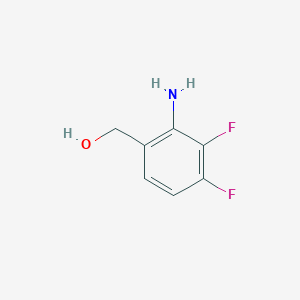

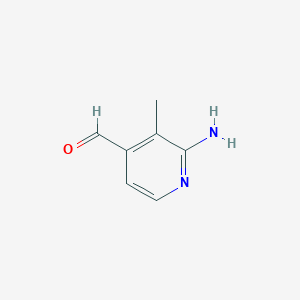

7-Bromo-5-chloro-2-methyl-1,3-benzoxazole is a chemical compound with the empirical formula C8H6BrNO . It is part of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles have been extensively used as starting materials for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

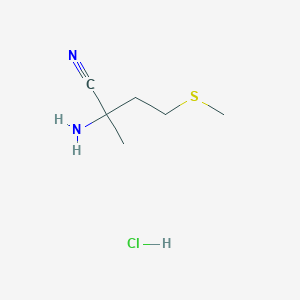

The molecular structure of this compound consists of a benzene ring fused to an oxazole ring, with bromine, chlorine, and methyl substituents attached at the 7th, 5th, and 2nd positions respectively .Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research on benzoxazole derivatives, including compounds like 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole, has shown their potential in various fields, particularly in medicinal chemistry. Thakral et al. (2022) discussed the synthesis of halogenatedphenyl benzoxazole-5-carboxylic acids, highlighting the importance of benzoxazoles in drug development, particularly for their anti-inflammatory and cytotoxic properties (Thakral et al., 2022). Similarly, NiranjanM et al. (2018) synthesized novel thiofibrates containing benzoxazole moieties, noting their potential in pharmacological applications (NiranjanM et al., 2018).

Potential in Cancer Therapy

The use of benzoxazole derivatives in cancer research has been a significant area of interest. Sato et al. (1998) explored benzoxazole derivatives as 5-HT3 receptor partial agonists, which can be beneficial in treating irritable bowel syndrome without causing constipation, demonstrating the versatility of these compounds in therapeutic applications (Sato et al., 1998). Shi et al. (1996) synthesized a series of 2-(4-aminophenyl)benzothiazoles, revealing their potential against various cancer cell lines, thus highlighting the role of benzoxazole derivatives in antitumor activities (Shi et al., 1996).

Antimicrobial and Antibacterial Applications

Benzoxazole derivatives have shown promise in antimicrobial and antibacterial applications. Yalcin et al. (1990) investigated the microbiological activity of benzoxazole derivatives, revealing their effectiveness against various bacteria, emphasizing their potential in developing new antimicrobial agents (Yalcin et al., 1990).

Crystal Structure and Molecular Studies

Understanding the crystal structure and molecular properties of benzoxazole derivatives is crucial in their application. Kravtsov et al. (2012) studied the crystal structures of benzodiazepin derivatives, providing insights into the molecular structure and potential pharmaceutical applications of benzoxazole compounds (Kravtsov et al., 2012).

Mécanisme D'action

- For example, the presence of electron-withdrawing groups (such as compounds 13, 16, 19, and 20) enhances antimicrobial activity against bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and the fungus Aspergillus niger .

- Benzoxazole derivatives, in general, exhibit a wide spectrum of pharmacological activities, including inhibition of hepatitis C virus, anti-inflammatory effects, and anticancer properties .

Mode of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

7-bromo-5-chloro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWPXYVMYURDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1381849.png)

![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)